molecular formula C13H32Sn2 B14588394 Triethyl[4-(trimethylstannyl)butyl]stannane CAS No. 61222-20-6

Triethyl[4-(trimethylstannyl)butyl]stannane

Katalognummer: B14588394
CAS-Nummer: 61222-20-6
Molekulargewicht: 425.8 g/mol
InChI-Schlüssel: MVVWEGKMFZYSPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl[4-(trimethylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to hydrocarbon groups. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[4-(trimethylstannyl)butyl]stannane typically involves the reaction of triethylstannane with 4-(trimethylstannyl)butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl[4-(trimethylstannyl)butyl]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Triethyl[4-(trimethylstannyl)butyl]stannane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Triethyl[4-(trimethylstannyl)butyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atoms in the compound can form stable bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Triethyl[4-(trimethylstannyl)butyl]stannane is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

61222-20-6

Molekularformel

C13H32Sn2

Molekulargewicht

425.8 g/mol

IUPAC-Name

triethyl(4-trimethylstannylbutyl)stannane

InChI

InChI=1S/C4H8.3C2H5.3CH3.2Sn/c1-3-4-2;3*1-2;;;;;/h1-4H2;3*1H2,2H3;3*1H3;;

InChI-Schlüssel

MVVWEGKMFZYSPU-UHFFFAOYSA-N

Kanonische SMILES

CC[Sn](CC)(CC)CCCC[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.